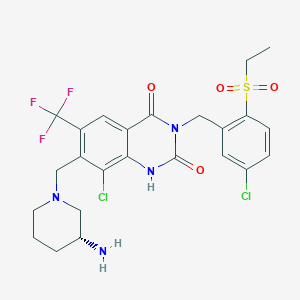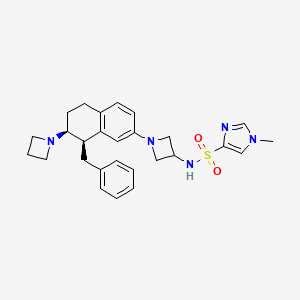
Cis-N-(1-(4-benzyl-7-fluoro-3-(methylamino)chroman-6-yl)azetidin-3-yl)-1-cyclopropylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9586945, 19a” is a synthetic organic molecule known for its potent inhibitory effects on the signal transducer and activator of transcription 6 (STAT6) pathway. This pathway is crucial in the regulation of immune responses, particularly in the context of asthma and other inflammatory diseases . The compound is a phosphopeptide mimic that blocks the interaction of interleukin-4 (IL-4) and interleukin-13 (IL-13) receptors with the SH2 domain of STAT6, thereby preventing downstream transcriptional activities .
Preparation Methods
The preparation of “US9586945, 19a” involves several synthetic steps. The synthetic route typically starts with the reaction of an internal anhydride compound with hydrazine hydrochloride to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
“US9586945, 19a” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed .
Scientific Research Applications
“US9586945, 19a” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the STAT6 pathway and its role in various chemical processes.
Biology: The compound is employed in biological studies to investigate the mechanisms of immune response regulation and inflammation.
Mechanism of Action
The mechanism of action of “US9586945, 19a” involves its role as a phosphopeptide mimic. By blocking the interaction of IL-4 and IL-13 receptors with the SH2 domain of STAT6, the compound prevents the activation of STAT6 and subsequent transcriptional activities. This inhibition disrupts the expression of genes involved in immune responses, thereby reducing inflammation and other related effects .
Comparison with Similar Compounds
“US9586945, 19a” can be compared with other STAT6 inhibitors and phosphopeptide mimics. Similar compounds include:
Compound 19: Another potent STAT6 inhibitor with a similar mechanism of action.
PD077845: A compound with comparable inhibitory effects on the STAT6 pathway.
The uniqueness of “US9586945, 19a” lies in its specific structural modifications that enhance its potency and selectivity for the STAT6 pathway, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H30FN3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[1-[(3S,4S)-4-benzyl-7-fluoro-3-(methylamino)-3,4-dihydro-2H-chromen-6-yl]azetidin-3-yl]-1-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C24H30FN3O3S/c1-26-22-14-31-24-11-21(25)23(10-20(24)19(22)9-16-5-3-2-4-6-16)28-12-18(13-28)27-32(29,30)15-17-7-8-17/h2-6,10-11,17-19,22,26-27H,7-9,12-15H2,1H3/t19-,22+/m0/s1 |
InChI Key |
BOABKZGNZKTRFI-SIKLNZKXSA-N |
Isomeric SMILES |
CN[C@@H]1COC2=CC(=C(C=C2[C@@H]1CC3=CC=CC=C3)N4CC(C4)NS(=O)(=O)CC5CC5)F |
Canonical SMILES |
CNC1COC2=CC(=C(C=C2C1CC3=CC=CC=C3)N4CC(C4)NS(=O)(=O)CC5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Hydroxy-1-[[4-(5-methylpyridin-2-yl)oxyphenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837019.png)
![N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B10837025.png)
![tert-butyl N-[[2-fluoro-3-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methyl]carbamate](/img/structure/B10837028.png)
![(1R,2S)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B10837033.png)
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837056.png)
![1-[3-[4-[3-Fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837059.png)
![[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837061.png)

![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)

